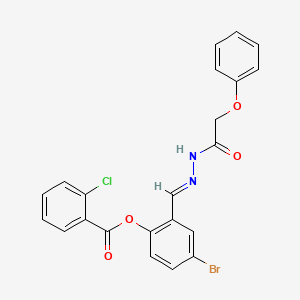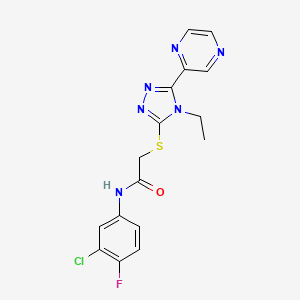
trimethyl(octadecyl)azanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(octadecyl)azanium;hydrobromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields due to its unique chemical properties. The compound appears as a white or nearly white crystalline powder and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(octadecyl)azanium;hydrobromide typically involves the reaction of octadecylamine with methyl bromide. The process is carried out in a pressure vessel where octadecylamine is dissolved in a suitable solvent like isopropanol, and a small amount of base is added as a catalyst. The mixture is then heated to 120-150°C, and methyl bromide is slowly introduced under a pressure of 0.4-0.5 MPa. The reaction is allowed to proceed for about 2 hours, after which the product is cooled, diluted with water, and packaged .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and high yield. The final product is often purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(octadecyl)azanium;hydrobromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and can be used as a phase transfer catalyst in various organic reactions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion.
Ion-Exchange Reactions: Commonly performed in aqueous solutions where the compound exchanges its bromide ion with other anions present in the solution.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be trimethyl(octadecyl)azanium hydroxide .
Scientific Research Applications
Trimethyl(octadecyl)azanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various organic synthesis reactions.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of trimethyl(octadecyl)azanium;hydrobromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with an even shorter alkyl chain.
Uniqueness
Trimethyl(octadecyl)azanium;hydrobromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers compared to its shorter-chain counterparts .
Properties
Molecular Formula |
C21H47BrN+ |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
trimethyl(octadecyl)azanium;hydrobromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1; |
InChI Key |
SZEMGTQCPRNXEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


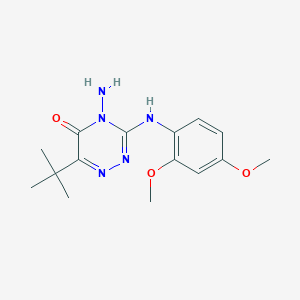
![N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086346.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086351.png)
![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15086358.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15086364.png)
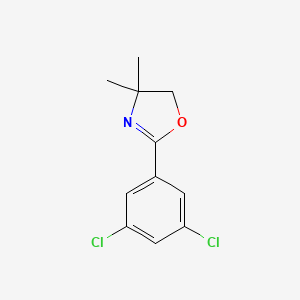
![N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
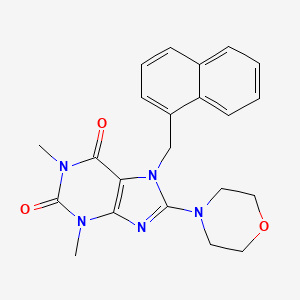
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086398.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15086401.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15086412.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086413.png)
